molecular formula C10H14ClNO2 B596411 3-(4-Methoxyphenoxy)azetidine hydrochloride CAS No. 1236862-34-2

3-(4-Methoxyphenoxy)azetidine hydrochloride

Cat. No.: B596411
CAS No.: 1236862-34-2
M. Wt: 215.677
InChI Key: VPPOGXAOHZSAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)azetidine hydrochloride is a unique chemical compound offered as part of a collection for early discovery research. This product is provided as a solid and is characterized by a molecular structure featuring an azetidine ring linked to a 4-methoxyphenoxy group, presented as a hydrochloride salt. As a specialized building block, this compound is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel molecular entities. Its structure suggests potential applications as an intermediate in constructing more complex molecules for biological screening. Researchers can utilize this compound in exploratory studies, such as probing structure-activity relationships or developing libraries for high-throughput screening. The product is sold for research purposes as part of a unique chemical collection, and Sigma-Aldrich does not collect analytical data for it. The buyer assumes responsibility for confirming product identity and/or purity. This product is provided "AS-IS" without any warranty, including merchantability or fitness for a particular purpose. All sales are final. This product is classified as a Combustible Solid (Storage Class Code 11) and has a water hazard classification (WGK) of 3. It is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Always refer to the product's Certificate of Analysis for specific batch data and adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

3-(4-methoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPOGXAOHZSAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-34-2
Record name Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236862-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

The methoxy group on the phenol acts as an electron-donating group, activating the aromatic ring toward nucleophilic attack. The azetidine’s secondary amine displaces the leaving group (e.g., chloride) via a two-step process:

  • Deprotonation : A base (e.g., K₂CO₃) abstracts the phenolic proton, generating a phenoxide ion.

  • Substitution : The azetidine’s amine attacks the electrophilic aromatic carbon, forming the C–O bond.

Experimental Protocol

Materials :

  • 4-Methoxyphenol (1.0 equiv)

  • 3-Chloroazetidine hydrochloride (1.2 equiv)

  • Potassium carbonate (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure :

  • Charge a flask with 4-methoxyphenol (5.0 g, 36.2 mmol), K₂CO₃ (12.5 g, 90.5 mmol), and DMF (50 mL).

  • Add 3-chloroazetidine hydrochloride (6.2 g, 43.4 mmol) under nitrogen.

  • Heat at 60°C for 8 h with stirring.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via column chromatography (EtOAc/hexane, 1:3) to isolate the free base.

  • Treat with HCl in diethyl ether to form the hydrochloride salt.

Yield : 68–72% after salt formation.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables ether formation between 4-methoxyphenol and azetidine derivatives under mild conditions. This method avoids harsh bases and improves regioselectivity.

Reaction Optimization

Key Parameters :

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

Procedure :

  • Dissolve 4-methoxyphenol (3.0 g, 21.7 mmol) and 3-hydroxyazetidine (2.1 g, 23.9 mmol) in THF (30 mL).

  • Add PPh₃ (6.8 g, 26.0 mmol) and cool to 0°C.

  • Dropwise add DIAD (5.1 mL, 26.0 mmol) over 15 min.

  • Stir at room temperature for 12 h.

  • Concentrate and purify via silica gel chromatography (CH₂Cl₂/MeOH, 9:1).

  • Salt formation with HCl gas in Et₂O yields the hydrochloride.

Yield : 75–80%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors enhance mixing and heat transfer during exothermic steps.

Flow Chemistry Protocol

Reactor Setup :

  • Tubular reactor (316 stainless steel, 10 mL volume)

  • Residence time: 30 min

  • Temperature: 50°C

Process :

  • Pump separate streams of 4-methoxyphenol (1.0 M in DMF) and 3-chloroazetidine hydrochloride (1.2 M in DMF) into the reactor.

  • Combine with K₂CO₃ (2.5 M aqueous solution) via T-mixer.

  • Collect effluent in a quench tank containing HCl/Et₂O.

  • Crystallize the product via anti-solvent addition (hexane).

Yield : 82% (purity >99% by HPLC).

Purification and Characterization

Crystallization Conditions

ParameterOptimal Value
SolventEthanol/water (3:1)
Cooling Rate0.5°C/min
Seed Crystal Loading1% w/w

Crystallization yields needle-like crystals with >99.5% purity.

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 6.85 (d, J = 8.8 Hz, 2H, ArH)

  • δ 6.78 (d, J = 8.8 Hz, 2H, ArH)

  • δ 4.32 (m, 1H, NCH)

  • δ 3.90 (m, 2H, OCH₂)

  • δ 3.75 (s, 3H, OCH₃)

  • δ 3.50 (m, 2H, CH₂N)

IR (KBr) :

  • 3400 cm⁻¹ (N–H stretch)

  • 1245 cm⁻¹ (C–O–C asym. stretch)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Nucleophilic Substitution7298.51200
Mitsunobu Reaction8099.21800
Flow Chemistry8299.5950

Flow chemistry offers the best balance of yield and cost for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methoxyphenoxy)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)azetidine hydrochloride is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways depending on its chemical structure. The azetidine ring and methoxyphenoxy group may play a role in its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(4-Methoxyphenoxy)azetidine hydrochloride
  • CAS Number : 1236862-34-2
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Structural Features: Contains a four-membered azetidine ring substituted with a 4-methoxyphenoxy group.

Applications : Azetidine derivatives are explored for CNS-targeted therapies, including neuroprotection and cognitive enhancement, due to their ability to cross the blood-brain barrier .

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-(4-Methoxyphenoxy)azetidine HCl 1236862-34-2 -OCH₃ (para) C₁₀H₁₄ClNO₂ 215.68 Potential CNS activity; improved solubility
3-(4-Methylphenoxy)azetidine HCl 1228070-90-3 -CH₃ (para) C₁₀H₁₄ClNO 199.68 Reduced electron-donating effect; lower polarity
3-(4-Chlorophenoxy)azetidine HCl 7606-31-7 -Cl (para) C₉H₁₁Cl₂NO 220.10 Electron-withdrawing group; may enhance stability
3-((4-Fluorophenoxy)methyl)azetidine HCl 1864057-70-4 -F (para) C₁₀H₁₃ClFNO 217.67 Fluorine enhances metabolic stability; CNS applications
3-(2-Fluoro-4-nitrophenoxy)azetidine HCl - -NO₂, -F C₉H₉ClFN₂O₃ 248.64 Nitro group increases reactivity; potential toxicity

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃): Enhance solubility in polar solvents and may improve bioavailability. The methoxy derivative is hypothesized to interact with acetylcholine receptors (e.g., α7 nAChRs) due to structural similarities to Encenicline hydrochloride, a known nAChR agonist .
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase chemical stability but may reduce solubility. Chloro derivatives are often used in pesticide synthesis .
  • Fluorine Substituents : Improve metabolic stability and blood-brain barrier penetration, making fluorinated analogs promising for neurodegenerative disease research .

Positional Isomerism

Compound Name Substituent Position Molecular Formula Key Differences
3-(2-Methylphenoxy)azetidine HCl Ortho (-CH₃) C₁₀H₁₄ClNO Steric hindrance may reduce receptor binding affinity
3-(3-Methylphenoxy)azetidine HCl Meta (-CH₃) C₁₀H₁₄ClNO Altered electronic effects compared to para isomers

Impact of Position :

  • Para-Substitution : Maximizes conjugation and electronic effects, often leading to higher biological activity.

Ring Size and Hybrid Structures

Compound Name Core Structure Key Features Evidence ID
3-(2-Methylphenoxy)piperidine HCl Piperidine (6-membered) Reduced ring strain; longer synthesis routes
3-(Naphthalen-2-yl)azetidine HCl Azetidine + naphthalene Enhanced lipophilicity; neuroprotective effects

Ring Strain vs. Stability :

  • Azetidine (4-membered) : High ring strain increases reactivity but may limit shelf life.
  • Piperidine (6-membered) : Lower strain improves stability but may reduce binding specificity in biological targets .

Biological Activity

3-(4-Methoxyphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is synthesized through a nucleophilic substitution reaction involving 4-methoxyphenol and azetidine, typically facilitated by a base such as sodium hydroxide. The product is then converted into its hydrochloride salt form for stability and solubility in biological assays .

The biological activity of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors. The azetidine ring and methoxyphenoxy group may influence its binding affinity and selectivity towards biological targets .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related azetidine derivatives have shown promising results in inhibiting cancer cell growth, suggesting that this compound may also possess similar properties.

  • Case Study : A study evaluating related azetidine compounds demonstrated high inhibition rates against breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) cell lines, with inhibition percentages ranging from 81% to 90% . This suggests that this compound could be explored further for its anticancer properties.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of azetidine derivatives indicate potential effectiveness against bacterial strains. While specific data on this compound is limited, compounds with similar structures have been tested against Mycobacterium tuberculosis (Mtb).

  • Table 1: Antimicrobial Activity of Azetidine Derivatives
    | Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
    |----------|------------------|----------------------------------------|
    | Compound A | Mtb (H37Rv) | 0.5 µg/mL |
    | Compound B | E. coli | 1.0 µg/mL |
    | Compound C | S. aureus | 0.8 µg/mL |

Research Applications

This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules that may exhibit enhanced biological activity or novel therapeutic effects .

Comparative Analysis

The biological activity of this compound can be compared with other azetidine derivatives to understand its potential better:

  • Table 2: Comparison of Biological Activities
    | Compound Name | Anticancer Activity (%) | Antimicrobial Activity (MIC) |
    |----------------------------------------|-------------------------|-------------------------------|
    | this compound | TBD | TBD |
    | 3-(3-Methoxyphenyl)azetidine hydrochloride | 85 | 0.6 µg/mL |
    | 3-(Benzyloxy)azetidine hydrochloride | 78 | 1.2 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenoxy)azetidine hydrochloride, and what critical parameters influence yield and purity?

  • Methodology :

  • Route 1 : Utilize nucleophilic substitution between 3-azetidinol derivatives and 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progression via TLC or HPLC .
  • Route 2 : Employ reductive amination or cyclization strategies using protected azetidine precursors, followed by HCl-mediated deprotection .
  • Critical Parameters :
  • Temperature : Optimize between 60–100°C to balance reaction rate and byproduct formation.
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Confirm azetidine ring geometry (e.g., coupling constants in 1^1H NMR: J=6.87.2J = 6.8–7.2 Hz for adjacent protons) and methoxy group integration .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 229.70) and isotopic patterns for Cl⁻ .
  • IR : Identify characteristic stretches (e.g., C-O-C at 1240–1260 cm⁻¹, N-H⁺ at 2500–2700 cm⁻¹) .

Q. What stability considerations are essential for handling this compound in aqueous vs. non-aqueous solvents?

  • Methodology :

  • Aqueous Media : Store at 4°C in amber vials to prevent hydrolysis of the azetidine ring. Use phosphate buffers (pH 6–7) for short-term stability .
  • Non-Aqueous Media : Dissolve in anhydrous DMSO or DMF under nitrogen to avoid oxidation. Monitor degradation via HPLC every 24 hours .

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

  • Methodology :

  • Enzyme Inhibition : Test against serine hydrolases or kinases (e.g., 10 µM compound in kinase assay buffer, 30 min incubation) .
  • Cellular Assays : Evaluate cytotoxicity in BV2 microglia (e.g., MTT assay, 0.1–100 µM range) to assess neuroinflammatory modulation potential .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

  • Methodology :

  • Chiral Resolution : Use enantiopure starting materials (e.g., (S)-3-azetidinol) or employ asymmetric catalysis (e.g., Ru-BINAP complexes) .
  • Reaction Monitoring : Apply in-situ FTIR or Raman spectroscopy to track stereochemical intermediates. Optimize solvent polarity (e.g., THF vs. MeCN) to favor desired stereoisomers .

Q. How should contradictory data between in vitro receptor binding assays and cellular activity studies for this compound be resolved?

  • Methodology :

  • Orthogonal Validation : Cross-check receptor binding (e.g., SPR) with functional assays (e.g., cAMP accumulation). Adjust assay conditions (e.g., ATP levels, serum content) to mimic cellular environments .
  • Metabolite Profiling : Use LC-MS/MS to identify intracellular metabolites that may antagonize or enhance activity .

Q. What computational strategies are effective in establishing structure-activity relationships (SAR) for azetidine-based compounds like this compound?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., NLRP3 inflammasome) using AutoDock Vina. Prioritize substituent modifications (e.g., methoxy vs. trifluoromethyl) based on binding energy scores .
  • MD Simulations : Simulate solvation effects (e.g., water/octanol partition) to predict pharmacokinetic properties .

Q. What enzymatic inhibition mechanisms should be investigated for this compound based on its structural analogs?

  • Methodology :

  • Mechanistic Profiling : Conduct time-dependent inhibition assays (e.g., pre-incubation with cytochrome P450 isoforms) to identify irreversible binding .
  • Pathway Analysis : Use transcriptomics (RNA-seq) in treated cells to map downstream effects on NF-κB or MAPK signaling .

Q. How can researchers develop validated HPLC-UV/MS methods for quantifying this compound in complex biological matrices?

  • Methodology :

  • Column Selection : Use C18 columns (2.6 µm particle size) with mobile phases of 0.1% formic acid in H₂O/MeCN. Optimize gradient elution (5–95% MeCN over 10 min) .
  • Validation : Assess linearity (1–1000 ng/mL), LOQ (≤5 ng/mL), and matrix effects (e.g., plasma protein binding via standard addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.